1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitrobenzoyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the nitrobenzoyl group and the propyl group through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium azide, aqueous ammonia.
Major Products Formed:
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of azido or amino derivatives.
Scientific Research Applications
1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-METHYL-4-NITROBENZENE: Shares the nitrobenzene moiety but lacks the pyrazole ring and propyl group.
4-NITROBENZOIC ACID: Contains the nitrobenzoyl group but lacks the pyrazole ring and propyl group.
N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE: Contains the pyrazole ring and propyl group but lacks the nitrobenzoyl group.
Uniqueness: 1-METHYL-4-[(4-NITROBENZOYL)AMINO]-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, nitrobenzoyl group, and propyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H17N5O4 |
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Molecular Weight |
331.33 g/mol |
IUPAC Name |
2-methyl-4-[(4-nitrobenzoyl)amino]-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O4/c1-3-8-16-15(22)13-12(9-17-19(13)2)18-14(21)10-4-6-11(7-5-10)20(23)24/h4-7,9H,3,8H2,1-2H3,(H,16,22)(H,18,21) |
InChI Key |
PPMYFPUVRLRZRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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